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molecular formula C10H11NOS B8541940 3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one CAS No. 40800-77-9

3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one

Cat. No. B8541940
M. Wt: 193.27 g/mol
InChI Key: CUQLQSYPHYDANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773448

Procedure details

1,3-Dihydro-2H-indol-2-one (3.3 g,25 mmol) and tetramethylethylenediamine (6.4 g, 55 mmol) was dissolved in freshly distilled tetrahydrofuran under nitrogen and cooled to -75° C. in an acetone/dry ice bath. n-Butyllithium (2.5M, 22 ml, 55 mmol) was added and the mixture was stirred at -75° C. for 30 minutes. Iodomethane (3.57 g, 25 mmol) was added and the mixture was allowed to warm to -20° C., the mixture was recooled to -75° C. then dimethyl disulfide (2.35 g, 25 mmol) was added and the mixture was allowed to warm to room temperature. Water (5 ml) was added and the mixture was concentrated under reduced pressure to a yellow oil. Column chromatography on silica gel (eluent ethyl acetate/hexane) gave 3-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one as a yellow oil which solidified on standing.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].CN(C)CCN(C)C.C([Li])CCC.I[CH3:25].[CH3:26][S:27]SC>O1CCCC1.O>[CH3:25][C:3]1([S:27][CH3:26])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
6.4 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.57 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
2.35 g
Type
reactant
Smiles
CSSC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -75° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to -20° C.
CUSTOM
Type
CUSTOM
Details
was recooled to -75° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure to a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(NC2=CC=CC=C12)=O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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